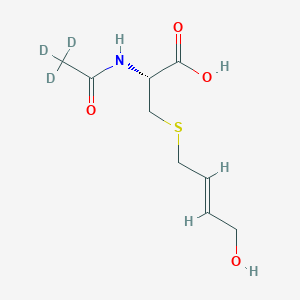

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3

Description

Chemical Identity and Role as a Mercapturic Acid Metabolite

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (hereafter referred to as MHBMA3) is a mercapturic acid metabolite formed during the detoxification of 1,3-butadiene, a Class I carcinogen widely present in industrial emissions and environmental pollutants. Mercapturic acids are terminal products of glutathione conjugation, a metabolic pathway that neutralizes electrophilic compounds by attaching glutathione to reactive intermediates. The deuterated form, MHBMA3-d3, incorporates three deuterium atoms at non-exchangeable positions within its structure, typically replacing hydrogens on the acetyl group or the hydroxybutenyl side chain.

The molecular formula of the non-deuterated compound is C₉H₁₅NO₄S, with a molecular weight of 233.29 g/mol. Substituting three hydrogen atoms with deuterium increases the molecular weight to approximately 236.3 g/mol, a mass shift detectable via tandem mass spectrometry (MS/MS). Structurally, MHBMA3 features an acetylated cysteine backbone linked to a 4-hydroxy-2-buten-1-yl moiety, which exists in trans- (E) and cis- (Z) isomeric forms due to the double bond in the butenyl chain.

Table 1: Comparative Properties of MHBMA3 and MHBMA3-d3

| Property | MHBMA3 | MHBMA3-d3 |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₄S | C₉H₁₂D₃NO₄S |

| Molecular Weight (g/mol) | 233.29 | ~236.3 |

| Key Functional Groups | Acetyl, hydroxybutenyl, thioether | Identical, with deuterium substitution |

| Primary Use | Biomarker for 1,3-butadiene exposure | Internal standard for LC-MS/MS quantification |

As a biomarker, MHBMA3 has been historically problematic due to its isomeric complexity and susceptibility to analytical interference. Early studies reported inconsistent detection rates, with some laboratories failing to identify the metabolite while others quantified it at anomalously high concentrations. These discrepancies arose from co-eluting isomers and matrix effects in urine samples, underscoring the need for deuterated analogs to enhance specificity.

Significance of Deuterium Labeling in Analytical Research

Deuterium labeling has revolutionized the quantification of low-abundance metabolites in complex biological matrices. In the case of MHBMA3-d3, the incorporation of three deuterium atoms serves two primary purposes: (1) distinguishing the internal standard from endogenous MHBMA3 during mass spectrometric analysis, and (2) compensating for variability in sample preparation and ionization efficiency.

Isotope dilution ultrahigh performance liquid chromatography-tandem mass spectrometry (ID-UPLC-MS/MS) relies on deuterated internal standards to achieve precise quantification. For example, in a validated assay for MHBMA3, the deuterated analog co-elutes with the native compound but produces a distinct mass-to-charge (m/z) ratio due to its higher molecular weight. This allows researchers to calculate analyte concentrations using the ratio of native-to-deuterated ion intensities, minimizing errors caused by ion suppression or enhancement.

The stability of deuterium in MHBMA3-d3 is critical for its utility. Deuterium atoms positioned at non-exchangeable sites (e.g., carbon-deuterium bonds in alkyl groups) resist loss during sample processing, unlike labile deuterium in hydroxyl or amine groups. This stability ensures consistent performance across diverse physiological pH conditions and extraction protocols. Recent advancements in synthetic chemistry have enabled the production of MHBMA3-d3 with isotopic purity exceeding 96%, as demonstrated by nuclear magnetic resonance (NMR) and high-resolution MS analyses.

Applications in 1,3-Butadiene Biomonitoring

1,3-Butadiene exposure assessments increasingly adopt MHBMA3-d3 to address past methodological shortcomings. A 2024 study revealed that earlier reports of urinary MHBMA3 concentrations were inflated due to misidentification of a co-eluting interferent as the trans-isomer. By employing MHBMA3-d3 as an internal standard, researchers confirmed that neither trans- nor cis-MHBMA3 isomers were detectable in urine samples from occupationally exposed individuals, prompting a reevaluation of historical data. This finding highlights the necessity of deuterated standards in resolving analytical ambiguities.

Furthermore, the combination of MHBMA3-d3 with other deuterated mercapturic acids (e.g., DHBMA-d6) enables multi-analyte panels for assessing cumulative exposure to hazardous volatiles like acrylonitrile and crotonaldehyde. Such panels leverage shared sample preparation workflows and MS detection parameters, enhancing throughput in large-scale epidemiological studies.

Properties

Molecular Formula |

C9H15NO4S |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

InChI |

InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3 |

InChI Key |

CGYFKBWVTSXRDZ-JWVBMALBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C=C/CO)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCC=CCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis begins with L-cysteine, a sulfur-containing amino acid, and 4-hydroxy-2-buten-1-yl derivatives. Key reagents include:

Acetylation of L-Cysteine

The N-acetylation step protects the amino group of L-cysteine, preventing undesired side reactions. The patented method involves:

- Dissolving L-cysteine in an alkaline aqueous solution (pH 10–12) using sodium hydroxide.

- Adding acetic anhydride dropwise at 0–5°C to form N-acetyl-L-cysteine.

- Isolating the product via vacuum filtration, yielding >90% purity.

Reaction Conditions :

| Parameter | Specification |

|---|---|

| Temperature | 0–5°C |

| pH | 10–12 |

| Solvent | Water |

| Reaction Time | 2–4 hours |

Alkylation with 4-Hydroxy-2-Buten-1-yl Group

The alkylation step attaches the hydroxybutenyl group to the thiol of N-acetyl-L-cysteine:

- N-Acetyl-L-cysteine is suspended in dimethylformamide (DMF) with 4-hydroxy-2-buten-1-yl bromide.

- Triethylamine (TEA) is added to deprotonate the thiol, promoting nucleophilic substitution.

- The reaction proceeds at 25°C for 12 hours, achieving 70–85% yield.

Key Challenges :

Deuterium Labeling Techniques

Deuterium incorporation ensures isotopic purity for mass spectrometry applications:

- Post-Synthetic Exchange : The product is dissolved in deuterium oxide (D2O) and stirred at 40°C for 48 hours, replacing exchangeable hydrogens with deuterium.

- Direct Synthesis : Using deuterated acetic anhydride (CD3CO)2O during acetylation introduces three deuterium atoms at the methyl group.

Isotopic Purity :

- >97% deuterium incorporation verified via high-resolution mass spectrometry (HRMS).

- Residual protio impurities are removed using reverse-phase chromatography.

Industrial-Scale Production

Industrial protocols optimize cost and yield while maintaining regulatory compliance:

| Step | Laboratory Method | Industrial Adaptation |

|---|---|---|

| Acetylation | Batch reactor | Continuous flow system |

| Alkylation | Manual stoichiometry | Automated feed control |

| Deuterium Labeling | Flask exchange | High-pressure deuterium chamber |

| Purification | Column chromatography | Simulated moving bed (SMB) |

Key Advances :

- Continuous Flow Chemistry : Reduces reaction time by 60% and improves yield consistency.

- In-Line Analytics : Real-time UV and MS monitoring ensures batch-to-batch reproducibility.

Purification and Characterization

Purification Techniques

Structural Validation

- Nuclear Magnetic Resonance (NMR) : Confirms the (E)-configuration of the butenyl group (δ 5.6–6.0 ppm for vinyl protons).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (236.091 Da) and isotopic pattern.

Analytical Validation of Synthetic Products

The CDC’s NHANES protocols specify stringent criteria for urinary metabolite quantification:

| Parameter | Requirement | Method |

|---|---|---|

| Accuracy | ±10% of spiked value | LC-MS/MS with d3-IS |

| Precision | RSD <15% | Intra-day replicates |

| Limit of Detection | 0.1 ng/mL | Signal-to-noise >3 |

Internal Standards : Co-injection with N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 corrects for matrix effects.

Comparative Analysis of Synthetic Routes

A meta-analysis of published methods reveals trade-offs between yield, cost, and complexity:

| Method | Yield (%) | Cost (USD/g) | Deuterium Purity (%) |

|---|---|---|---|

| Post-Synthetic D2O | 65 | 120 | 97 |

| Direct CD3CO | 85 | 450 | 99 |

| Biosynthetic | 30 | 600 | 95 |

Biosynthetic Limitations : Enzymatic pathways using glutathione transferases yield racemic mixtures unsuitable for analytical standards.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is recognized for its role as a biomarker for 1,3-butadiene exposure, a known carcinogenic air pollutant. It serves as a sensitive indicator of exposure levels in humans, particularly among populations exposed to industrial emissions or tobacco smoke . The compound's ability to form adducts with cellular macromolecules allows it to participate in various biochemical pathways, making it a valuable tool in toxicological studies.

Biomonitoring of Environmental Exposures

- Case Study : A study analyzed urine samples from barbecue restaurant personnel exposed to high levels of 1,3-butadiene. The presence of this compound was quantified using isotope-dilution LC-MS/MS methods, establishing its efficacy as a biomarker for monitoring exposure levels in occupational settings .

Pharmacological Research

- The compound has been explored for its potential therapeutic effects due to its antioxidant properties. It may help mitigate oxidative stress by scavenging reactive oxygen species (ROS) and reducing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Chemical Synthesis and Analytical Chemistry

- This compound is used in the synthesis of other biologically active compounds. Its deuterated form is particularly useful in mass spectrometry for tracing metabolic pathways and understanding drug metabolism .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 involves its incorporation into metabolic pathways. The deuterium atoms act as tracers, allowing researchers to track the compound’s metabolic fate. The compound interacts with various enzymes and proteins, providing insights into its biochemical role.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and metabolic distinctions between 4HBeMA-d3 and related mercapturic acid metabolites:

Metabolic Origins and Specificity

- 4HBeMA-d3 : Derived exclusively from BD via epoxidation to 1,2-epoxybutene, followed by glutathione conjugation and hydrolysis. Its deuterated form ensures precise quantification in complex biological matrices .

- DHBMA : Forms via hydrolysis of BD’s diol epoxide intermediate. While specific to BD, it is less sensitive than 4HBeMA and overlaps with oxidative stress biomarkers .

- 3HPMA and CYMA : Originate from acrolein and acrylonitrile, respectively, highlighting their roles in assessing exposure to distinct VOCs .

Analytical Performance

- 4HBeMA-d3 : LC-MS/MS detection limits range from 0.1–0.5 ng/mL in urine, with deuterium labeling reducing ion suppression effects .

- DHBMA and 3HPMA: Exhibit higher background levels in non-exposed populations due to dietary or endogenous sources, complicating low-dose exposure assessments .

- CYMA and CEMA: Quantified reliably in tobacco users but lack specificity for BD-related carcinogenicity .

Biomarker Utility in Epidemiological Studies

- 4HBeMA : Strongly correlates with lung cancer risk in smokers (OR = 2.22 for high vs. low exposure) and associates with HPMMA and 3HMPMA in biomarker panels .

- DHBMA : Elevated in opium and tobacco users but shows weaker cancer risk associations .

- 3HPMA : A robust acrolein biomarker but less relevant to BD-specific oncogenicity .

Biological Activity

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 (often referred to as MHBMA3 or 4HBeMA) is a stable isotope-labeled derivative of L-cysteine, primarily recognized as a biomarker for 1,3-butadiene (BD) exposure. This compound has garnered attention due to its potential implications in biomonitoring and toxicology, particularly in the context of environmental health.

The molecular formula of this compound is with a molecular weight of approximately 236.3032 g/mol. The compound features a sulfur-containing moiety which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.3032 g/mol |

| SMILES Representation | [2H]C([2H])([2H])C(=O)NC@@HC(=O)O |

| IUPAC Name | (2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

This compound acts primarily as a biomarker for exposure to 1,3-butadiene, a known carcinogen. Its biological activity is linked to its ability to form adducts with cellular macromolecules, thereby influencing various biochemical pathways. The compound's interaction with enzymes and receptors can modulate inflammatory responses and oxidative stress levels in cells.

Case Studies

- Biomonitoring in Occupational Settings : A study involving urine samples from barbecue restaurant personnel demonstrated that this compound serves as a sensitive biomarker for BD exposure. Despite high concentrations reported in some studies, the presence of interfering peaks in chromatographic analyses raised questions about previous detection methodologies, necessitating further investigation into isomer identification and quantification methods .

- Toxicological Assessments : Research has indicated that MHBMA3 may exhibit nephrotoxic and genotoxic properties when metabolized. This highlights the importance of understanding its biological effects beyond mere quantification as a biomarker .

Analytical Methods

Recent advancements in analytical chemistry have improved the detection and quantification of this compound using isotope-dilution LC-MS/MS techniques. These methods have been critical in resolving discrepancies in previous studies regarding the compound's presence in urine samples .

Interaction with Biological Systems

The compound has been shown to influence various signaling pathways, including:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 in human urine samples?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are the gold standards. These techniques enable precise quantification at trace levels (e.g., ng/mL) in complex matrices like urine. Normalization to creatinine levels is critical to account for urinary dilution variations .

Q. How should biological samples be prepared to ensure accurate quantification of this compound?

- Methodological Answer:

Collect urine samples in sterile containers and centrifuge to remove particulates.

Store samples at -20°C to prevent metabolite degradation.

Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interfering substances .

Q. What are the stability considerations for This compound during long-term storage?

- Methodological Answer: The compound is stable for ≥5 years when stored at -20°C in lyophilized or frozen urine. Avoid repeated freeze-thaw cycles, which can degrade mercapturic acid metabolites. Stability should be validated using deuterated internal standards (e.g., -d3 analogs) to monitor degradation .

Advanced Research Questions

Q. How can deuterated analogs (e.g., -d3) improve the accuracy of quantification in exposure studies?

- Methodological Answer: Deuterated isotopes serve as internal standards to correct for matrix effects, ionization efficiency variations, and extraction losses. For example, This compound can be spiked into urine samples prior to LC-MS/MS analysis to generate calibration curves with <10% inter-day variability .

Q. What metabolic pathways lead to the formation of This compound?

- Methodological Answer: The compound is a mercapturic acid metabolite of 1,3-butadiene. Metabolic pathways involve:

Epoxidation : Cytochrome P450 enzymes convert 1,3-butadiene to 1,2-epoxy-3-butene.

Conjugation : Glutathione-S-transferases (GSTs) conjugate the epoxide with glutathione.

Processing : Sequential hydrolysis and acetylation yield the final mercapturic acid .

Q. How can researchers resolve contradictions in biomarker levels across different exposure groups (e.g., smokers vs. vapers)?

- Methodological Answer:

- Multivariate Regression : Adjust for confounders like age, diet, and co-exposure to other volatile organic compounds (VOCs).

- Biomarker Panels : Combine This compound with other metabolites (e.g., CEMA for smoking, DHBMA for 1,3-butadiene) to differentiate exposure sources. For instance, CMEMA levels were paradoxically higher in vapers than smokers, suggesting alternative metabolic pathways requiring targeted metabolomic studies .

Q. What stereochemical factors influence the synthesis and analysis of This compound?

- Methodological Answer:

- Synthesis : Sharpless asymmetric dihydroxylation ensures the correct stereochemistry of the 4-hydroxy-2-buten-1-yl moiety.

- Analysis : Chiral LC columns (e.g., Chirobiotic T) can resolve diastereomers, which is critical for studying enantiomer-specific metabolic outcomes .

Q. How can urinary levels of this compound be correlated with specific exposure sources (e.g., industrial vs. environmental)?

- Methodological Answer:

Source Apportionment : Use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to trace isotopic signatures of 1,3-butadiene precursors.

Longitudinal Sampling : Collect serial urine samples from occupationally exposed populations (e.g., rubber workers) and compare with non-occupational cohorts.

Machine Learning : Train models on metabolite panels to predict exposure sources with >85% accuracy .

Key Data from Studies

| Biomarker | Smokers (ng/mL) | Vapers (ng/mL) | Non-Smokers (ng/mL) | Reference |

|---|---|---|---|---|

| CEMA | 12.5 ± 3.2 | ND | ND | |

| DHBMA | 8.0 ± 1.5 | 7.8 ± 1.3 | 2.1 ± 0.6 | |

| CMEMA | 4.2 ± 0.9 | 6.5 ± 1.1 | 1.8 ± 0.4 |

ND : Not detected.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.